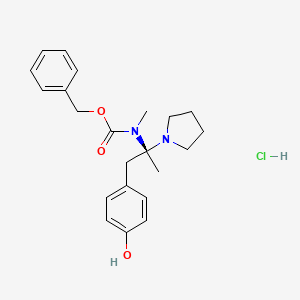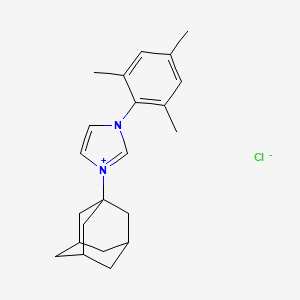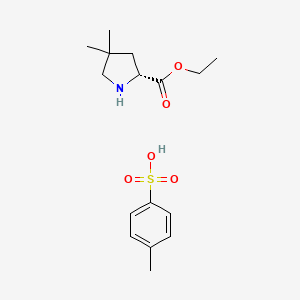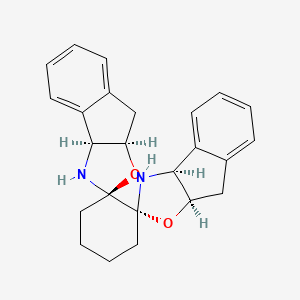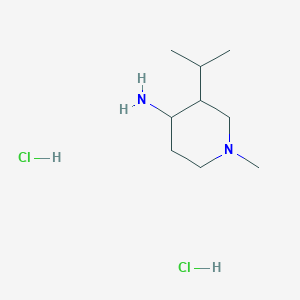
3-Isopropyl-1-methylpiperidin-4-amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Isopropyl-1-methylpiperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C9H22Cl2N2 It is a piperidine derivative, which is a class of compounds known for their diverse pharmacological properties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropyl-1-methylpiperidin-4-amine dihydrochloride typically involves the alkylation of piperidine derivatives. One common method includes the reaction of 4-piperidone with isopropylamine and methyl iodide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 0°C and 25°C. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and efficiency. The final product is often subjected to rigorous quality control measures, including spectroscopic analysis and purity testing.
化学反応の分析
Types of Reactions: 3-Isopropyl-1-methylpiperidin-4-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of secondary amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenated compounds such as bromoethane in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Secondary amines.
Substitution: Various substituted piperidine derivatives.
科学的研究の応用
3-Isopropyl-1-methylpiperidin-4-amine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and receptor binding assays.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
作用機序
The mechanism of action of 3-Isopropyl-1-methylpiperidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
1-Methylpiperidin-4-amine: Similar structure but lacks the isopropyl group.
3-Isopropylpiperidin-4-amine: Similar structure but lacks the methyl group.
4-Aminopiperidine: Lacks both the isopropyl and methyl groups.
Uniqueness: 3-Isopropyl-1-methylpiperidin-4-amine dihydrochloride is unique due to the presence of both the isopropyl and methyl groups on the piperidine ring. This unique structure imparts specific chemical and biological properties that differentiate it from other piperidine derivatives. The combination of these functional groups can influence the compound’s reactivity, binding affinity, and overall pharmacological profile.
特性
IUPAC Name |
1-methyl-3-propan-2-ylpiperidin-4-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2.2ClH/c1-7(2)8-6-11(3)5-4-9(8)10;;/h7-9H,4-6,10H2,1-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCYVLBQUWERNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCC1N)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
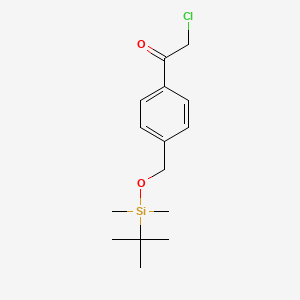
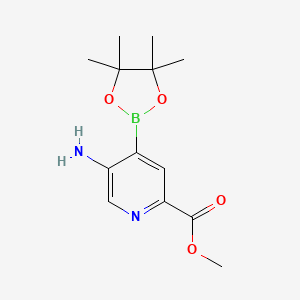
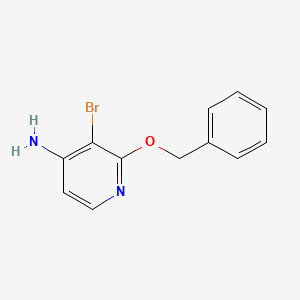

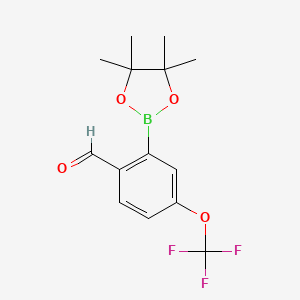
![Carbamic acid, N-[(2R,3R)-2-methyl-3-azetidinyl]-, 1,1-dimethylethyl ester, hydrochloride (1:1), rel-](/img/structure/B6307145.png)
![[(3R,6S)-6-Methylpiperidin-3-yl]methanol hydrochloride](/img/structure/B6307174.png)
![[(2S)-1-methylazetidin-2-yl]methanamine; bis(trifluoroacetic acid)](/img/structure/B6307181.png)
![(3R)-N-{3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-3-amine hydrochloride](/img/structure/B6307186.png)
![3-Azabicyclo[3.1.0]hexane-1-carbonitrile hydrobromide](/img/structure/B6307187.png)
